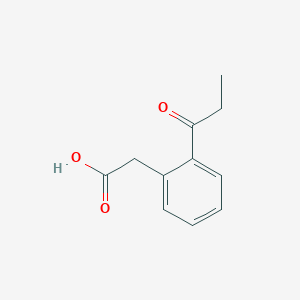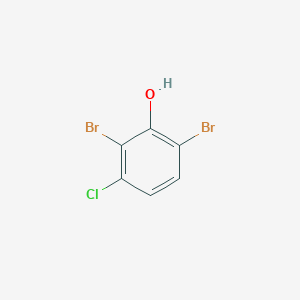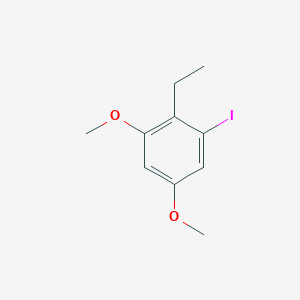
5-(2-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with formic acid and methyl iodide to yield the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
5-(2-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, amines, and thiols. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reduction and thionyl chloride (SOCl2) for oxidation are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are frequently employed in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted triazoles with various functional groups.
Oxidation and Reduction: Products include alcohols, esters, and acyl chlorides.
Coupling Reactions: Products include biaryl compounds and other complex structures.
科学研究应用
5-(2-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 5-(2-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to target molecules, while the triazole ring can participate in hydrogen bonding and other interactions.
相似化合物的比较
Similar Compounds
5-phenyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and properties.
5-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
5-(2-fluorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid: The presence of fluorine affects the compound’s electronic properties and reactivity.
Uniqueness
The presence of the bromine atom in 5-(2-bromophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylic acid imparts unique reactivity and properties, making it a valuable compound in various chemical and biological applications. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, enhancing the compound’s versatility and utility.
属性
CAS 编号 |
1373223-67-6 |
|---|---|
分子式 |
C10H8BrN3O2 |
分子量 |
282.09 g/mol |
IUPAC 名称 |
5-(2-bromophenyl)-1-methyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8BrN3O2/c1-14-9(12-8(13-14)10(15)16)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,15,16) |
InChI 键 |
ZEAMMFDVYMENJQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NC(=N1)C(=O)O)C2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14056298.png)




![1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B14056341.png)






